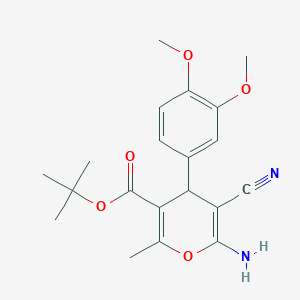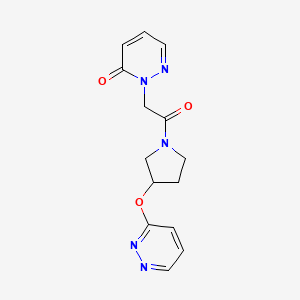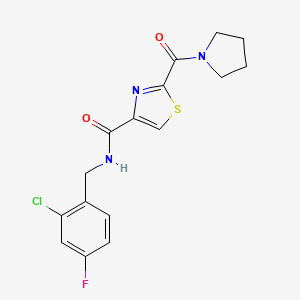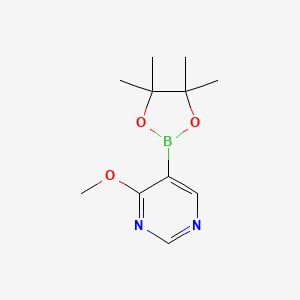
Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO3 . It is used in various chemical reactions and has applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate is defined by its molecular formula C15H21NO3 . The InChI code for this compound is1S/C15H21NO3/c1-15(2,3)20-14(18)17-9-13(10-17)16-19-11-12-7-5-4-6-8-12;/h4-8,13,16H,9-11H2,1-3H3 . Physical And Chemical Properties Analysis
Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate has a molecular weight of 263.33 . It is stored in a sealed, dry environment at 2-8°C . The compound is available in the form of a colorless to yellow liquid or solid .Scientific Research Applications
Synthesis and Derivatives Formation
- Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate is used as a substrate in base-promoted α-alkylation, facilitating the production of optically active α-substituted azetidine-2-carboxylic acid esters. This method is significant for generating high yields and diastereoselectivities in the synthesis of complex organic compounds (Tayama et al., 2018).
- The compound is involved in the gram-scale synthesis of protected 3-haloazetidines, serving as a versatile building block in medicinal chemistry for the diversified synthesis of high-value azetidine-3-carboxylic acid derivatives (Ji et al., 2018).
Reaction Mechanisms and Studies
- Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate participates in regioselective ring-opening reactions, such as in the case of spiro-aziridine-epoxy oxindoles, indicating its versatility in organic synthesis and potential applications in synthesizing complex molecules (Hajra et al., 2019).
- It is also used in the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, demonstrating its role in producing chimeras that can be instrumental in studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Catalysis and Synthesis of Novel Compounds
- The compound is utilized in catalyst-free conditions for the synthesis of 3-peroxyoxindoles, showcasing its role in facilitating environmentally friendly and efficient synthesis methods (Hajra et al., 2019).
- It is a precursor in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, indicating its utility in accessing chemical space complementary to traditional ring systems like piperidine (Meyers et al., 2009).
Safety and Hazards
Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate is considered hazardous. It may cause skin burns and eye damage, and may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation . In case of contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
tert-butyl 3-phenylmethoxyazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-13(10-16)18-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSDEHFSBBRSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2571337.png)


![3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2571342.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2571345.png)


![N-[cyano(2,4-difluorophenyl)methyl]-4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2571350.png)

![2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride](/img/structure/B2571353.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2571355.png)
![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571356.png)
